molecular formula C25H26N4O4 B2695064 methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1286719-88-7

methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B2695064
CAS No.: 1286719-88-7
M. Wt: 446.507
InChI Key: KHTGVIJQYHBWBR-UHFFFAOYSA-N
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Description

Methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidin-4-one core. Key structural attributes include:

  • 6-ethyl substituent: Introduces steric bulk and lipophilicity.
  • Acetamido-benzoate side chain: Provides ester functionality for metabolic stability modulation and hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 2-[[2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-3-28-14-13-21-19(15-28)24(31)29(23(27-21)17-9-5-4-6-10-17)16-22(30)26-20-12-8-7-11-18(20)25(32)33-2/h4-12H,3,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTGVIJQYHBWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core.

    Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

    Acylation Reaction: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions:

  • Ester hydrolysis : The methyl benzoate group undergoes saponification to yield the corresponding carboxylic acid. For example, alkaline hydrolysis (e.g., NaOH/H₂O) cleaves the ester bond, forming 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoic acid .

  • Amide hydrolysis : Strong acidic conditions (e.g., HCl, H₂SO₄) can cleave the acetamido linkage, generating 2-amino benzoic acid derivatives and the parent pyridopyrimidine amine .

Reactivity of the 4-Oxo Group

The ketone moiety at position 4 participates in tautomerism and nucleophilic additions:

  • Keto-enol tautomerism : Stabilizes via resonance, enabling reactivity at the α-carbon. This tautomerism is critical for interactions with biological targets like kinases .

  • Nucleophilic attack : The oxo group reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. Such derivatives are often intermediates in medicinal chemistry optimization .

Oxidation of the Tetrahydropyrido Ring

The partially saturated pyridopyrimidine ring can undergo dehydrogenation:

  • Aromatization : Under oxidizing agents (e.g., DDQ, MnO₂), the tetrahydropyrido ring loses two hydrogens to form a fully aromatic pyrido[4,3-d]pyrimidine system. This enhances π-conjugation and alters electronic properties .

Functionalization at the Ethyl Group

The 6-ethyl substituent is a site for alkylation/dealkylation:

  • Dealkylation : Strong acids (e.g., HBr/AcOH) remove the ethyl group, yielding a primary amine at position 6 .

  • Oxidation : Catalyzed by KMnO₄ or CrO₃, the ethyl group oxidizes to a carboxylic acid, introducing additional polarity.

Electrophilic Aromatic Substitution

The phenyl ring at position 2 undergoes electrophilic reactions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at meta/para positions relative to existing substituents .

  • Halogenation : Br₂/FeBr₃ adds bromine atoms, enhancing halogen bonding potential .

Cross-Coupling Reactions

Though not directly observed in the provided structure, synthetic intermediates may participate in:

  • Suzuki coupling : If a halogen (e.g., Br) is introduced at the phenyl ring, Pd-catalyzed coupling with boronic acids generates biaryl derivatives .

Key Research Findings

  • Synthetic routes : The pyridopyrimidine core is typically assembled via cyclocondensation of diaminopyridines with β-keto esters, followed by functionalization .

  • Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to hydrolysis .

  • Biological relevance : Analogous pyridopyrimidines inhibit kinases (e.g., MEK, BACE1) via H-bonding with the 4-oxo group and π-stacking with aromatic residues .

Scientific Research Applications

Chemistry

Methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in medicinal chemistry.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, modifications to the structure can enhance its efficacy against resistant strains .
  • Antiviral Activity : Preliminary investigations suggest that the compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development .
  • Anticancer Effects : The compound has been evaluated for its anticancer properties in vitro, demonstrating cytotoxic effects on cancer cell lines. Its mechanism may involve inducing apoptosis and inhibiting cell proliferation .

Medicine

In medicinal chemistry, this compound is being investigated for:

  • Therapeutic Applications : The compound's ability to interact with specific molecular targets positions it as a potential candidate for drug development aimed at treating infections and cancers .

Industry

In the industrial sector, this compound may be utilized in the production of:

  • Pharmaceuticals : Its unique properties make it suitable for formulating new drugs.
  • Agrochemicals : The antimicrobial properties suggest potential applications in agricultural products aimed at protecting crops from pathogens.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways or viral replication processes.

Receptor Binding

It has the potential to bind to cellular receptors, modulating their activity and influencing physiological responses.

DNA Interaction

Research suggests that the compound may interact with DNA or RNA structures, affecting gene expression and cellular functions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L against various bacterial strains .
  • Anticancer Studies : In vitro tests showed significant cytotoxicity against human cancer cell lines with IC50 values indicating effectiveness at low concentrations .
  • Synthesis Pathways : Research outlined efficient synthetic routes for producing this compound and its derivatives through multi-step reactions involving cyclization and functionalization techniques .

Mechanism of Action

The mechanism of action of methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrido[4,3-d]pyrimidinone core distinguishes this compound from analogs with modified bicyclic systems:

Compound Name Core Structure Key Modifications Potential Implications
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-ethyl, 2-phenyl, acetamido-benzoate Balanced lipophilicity; possible kinase/epigenetic target engagement.
2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethylphenyl)acetamide Pyrido[3,4-d]pyrimidin-4-one 7-benzyl, 2-(4-methylphenyl), acetamide-linked 2,5-dimethylphenyl Increased steric hindrance; altered target selectivity due to benzyl and methyl groups.
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate Thieno[2,3-d]pyrimidine Thiophene instead of pyridine; 6-methyl, 5-phenyl, benzoate-oxy linker Reduced basicity; enhanced metabolic stability due to thiophene.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-2-yl, sulfonamide High selectivity for kinases; fluorination improves membrane permeability.

Key Observations :

  • Core Rigidity: Pyrido-pyrimidinones (target compound and ) offer planar structures for π-π interactions, while pyrazolo-pyrimidines () introduce angularity for selective binding.
  • Electronic Effects: Thieno-pyrimidines () lack basic nitrogen atoms, reducing pH-dependent solubility compared to pyrido-pyrimidinones.

Substituent Effects on Drug-Like Properties

Lipophilicity and Solubility
  • The ester moiety may undergo hydrolysis to a carboxylic acid, improving solubility in vivo.
  • Compound : The 2,5-dimethylphenyl acetamide and benzyl groups further elevate logP, likely reducing solubility but improving blood-brain barrier penetration.
  • Compound : The thiophene core and methyl group lower polarity, favoring metabolic stability but requiring formulation optimization for solubility.

Similarity Indexing and Virtual Screening Potential

Using Tanimoto coefficients (as in ), the target compound’s similarity to known kinase inhibitors (e.g., gefitinib ) could be assessed via molecular fingerprints:

  • MACCS or Morgan Fingerprints: Would highlight shared pharmacophores (e.g., pyrimidinone, acetamide).
  • Activity Cliffs: Minor structural differences (e.g., ethyl vs. methyl in ) might drastically alter biological activity, underscoring the need for careful SAR studies.

Biological Activity

Methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine family. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrido[4,3-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the ethyl and phenyl groups enhances its lipophilicity and biological interactions.

Biological Activities

  • Antitumor Activity
    • Mechanism : Compounds in the pyrido[4,3-d]pyrimidine class have shown significant antitumor activity by inhibiting various kinases involved in cancer cell proliferation. For instance, studies indicate that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
    • Case Studies : Research has demonstrated that certain derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer), highlighting their potential as chemotherapeutic agents .
  • Antibacterial Activity
    • Mechanism : The antibacterial properties of this compound may be attributed to its ability to inhibit bacterial DNA synthesis or disrupt cellular processes .
    • Research Findings : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent .
  • Antiinflammatory Effects
    • Mechanism : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes such as COX-2 .
    • Evidence : Animal models have indicated a reduction in inflammation markers following treatment with related pyrido[4,3-d]pyrimidine derivatives .

Pharmacokinetics and Safety Profile

Research on the pharmacokinetic properties of similar compounds indicates favorable absorption and distribution characteristics. However, comprehensive studies on the safety profile of this compound are necessary to evaluate its toxicity and long-term effects.

Comparative Biological Activity Table

Activity TypeMechanism of ActionReference
AntitumorInhibition of CDKs
AntibacterialDisruption of bacterial DNA synthesis
AntiinflammatoryInhibition of COX-2 and cytokines

Q & A

Q. What interdisciplinary approaches enhance structure-activity relationship (SAR) studies?

  • Methodological Answer : Integrate cheminformatics (e.g., QSAR models using MOE or Schrödinger) with transcriptomics data to link structural motifs to gene expression changes. Microfluidics platforms enable high-throughput screening of analogs under varying oxygen tensions or shear stress .

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